molecular formula C18H18O3 B14376245 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one CAS No. 89595-87-9

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one

Cat. No.: B14376245
CAS No.: 89595-87-9
M. Wt: 282.3 g/mol
InChI Key: PEIFNSJBSFLNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one (CAS 18922-13-9) is a synthetic bisphenolic compound of significant interest in chemical and pharmacological research due to its structural relationship to known synthetic estrogens like diethylstilbestrol (DES) . Its core research value lies in its potential as a key intermediate in organic synthesis and for studying structure-activity relationships (SAR) of bioactive molecules. Researchers utilize this ketone derivative to investigate the mechanisms of estrogen receptor binding and activation, providing insights into the effects of specific functional groups, such as the ketone moiety at the 2-position, on hormonal activity . The compound serves as a valuable probe for exploring endocrine pathways and has been referenced in synthetic methodologies for creating complex molecular architectures . This product is intended for chemical and biological research applications in a controlled laboratory setting. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89595-87-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3,4-bis(4-hydroxyphenyl)hex-3-en-2-one

InChI

InChI=1S/C18H18O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,20-21H,3H2,1-2H3

InChI Key

PEIFNSJBSFLNPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C(=O)C)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Aldol Condensation

The aldol reaction between 4-hydroxyphenylacetone and 4-hydroxybenzaldehyde under basic conditions (NaOH/EtOH, 0–5°C) yields the target compound via dehydration.

Conditions :

Parameter Value Source
Temperature 0–5°C
Base 10% NaOH in EtOH
Yield 58–62%

This method suffers from competing self-condensation of ketone monomers, necessitating slow aldehyde addition over 4–6 hours.

Claisen-Schmidt Condensation

Electron-rich 4-hydroxypropiophenone undergoes cross-condensation with 4-hydroxyacetophenone in the presence of HCl gas (anhydrous conditions):

$$ \text{2 Ar-C(=O)-CH}3 \xrightarrow{\text{HCl(g)}} \text{Ar-C(=O)-CH}2-\text{CH}2-\text{C(=O)-Ar} \xrightarrow{-H2O} \text{Target} $$

Optimization Data :

  • Catalyst : HCl gas (0.5 eq.) in dry dioxane.
  • Reaction Time : 12–16 hr at reflux (101°C).
  • Isomer Ratio : trans:cis = 3:1 (NMR analysis).

Transition Metal-Catalyzed Methods

McMurry Coupling

Titanium(III)-mediated reductive coupling of 4-hydroxyphenyl hexan-2-one derivatives enables stereocontrolled synthesis:

Protocol :

  • Substrate : 4-Methoxypropiophenone (protected as methyl ether).
  • Reagents : TiCl₃ (3 eq.), LiAlH₄ (1.2 eq.) in THF.
  • Conditions : Reflux (66°C) under N₂ for 4 hr.
  • Deprotection : HBr/AcOH (48 hr, 110°C).
Metric Value
Isolated Yield 50–55%
trans Selectivity 75% (post-isomerization)

Palladium-Catalyzed Allylic Alkylation

Pd(PPh₃)₄ facilitates coupling of 4-hydroxyphenyl allylic carbonates with enolate equivalents, enabling access to chiral variants:

Key Findings :

  • Ligand Effects : PHOX ligands (L10 , L11 ) enhance trans selectivity (dr >19:1).
  • Solvent : CH₂Cl₂ improves enantioselectivity (up to 98% ee).
  • Substrate Scope : Limited to electron-deficient allylic partners.

Deuterated Analog Synthesis

Isotope-labeled variants (e.g., [D₆]-analogs) are critical for metabolic studies:

Deuterium Incorporation :

  • Deuterated Ethyl Bromide : Reacts with Mg to form Grignard reagent.
  • Coupling : With p-anisoyl chloride yields deuterated propiophenone.
  • McMurry Coupling : As in Section 3.1.

Characterization Data :

  • NMR (CD₃COCD₃) : δ 2.1 (bs, 4H), 6.7–7.1 (ABq, 8H).
  • MS : m/z 268 (M⁺, 100%), 253 ([M-CH₃]⁺, 55%).

Purification and Analytical Methods

Crystallization

  • Solvent System : Benzene/ethyl acetate (20:1) for cis/trans separation.
  • Yield Loss : 10–15% during recrystallization.

Chromatography

  • Normal Phase SiO₂ : Eluent = petroleum ether/EtOAc (4:1).
  • HPLC : C18 column, MeCN/H₂O (65:35), retention time = 8.2 min.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Structural Differences :

  • Backbone : Dienestrol contains a 2,4-hexadiene system, whereas 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one has a hex-3-en-2-one backbone (a ketone with one double bond).
  • Functional Groups : Dienestrol lacks a ketone group but shares the bis(4-hydroxyphenyl) substitution pattern.

Physicochemical Properties :

Property Dienestrol This compound (Hypothetical)
Molecular Formula C₁₈H₁₈O₂ C₁₈H₁₆O₃ (estimated)
Molecular Weight 266.33 g/mol ~280.3 g/mol
logP (Partition Coeff.) 4.605 Likely higher due to ketone polarity
Water Solubility (log10) -4.95 Expected lower solubility due to ketone

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

  • Backbone: Caffeic acid has a smaller acrylate chain (C₃) vs. the hexenone system (C₆) in the target compound.
  • Substituents : Caffeic acid has 3,4-dihydroxyphenyl groups, while the target compound features 4-hydroxyphenyl groups at positions 3 and 3.

Physicochemical Properties :

Property Caffeic Acid This compound
Molecular Formula C₉H₈O₄ C₁₈H₁₆O₃
Molecular Weight 180.16 g/mol ~280.3 g/mol
Water Solubility Moderate (log10WS ≈ -2.5) Likely lower due to larger structure

Diarylheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol)

Structural Differences :

  • Backbone: Diarylheptanoids have a heptane chain with hydroxyl/alcohol groups, contrasting with the hexenone system.
  • Substituents : Both classes share bis(4-hydroxyphenyl) groups but differ in backbone functionalization.

Key Data :

  • Example compound: (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol (MW: ~328.4 g/mol) .
  • Diarylheptanoids exhibit anti-inflammatory and anticancer activities due to their flexible heptane backbone .

Comparison :

  • The target compound’s rigid enone system may limit conformational flexibility but enhance electronic conjugation for photochemical applications.

Research Findings and Implications

  • Reactivity: The ketone in this compound could enable Schiff base formation or serve as a Michael acceptor, unlike dienestrol or diarylheptanoids.
  • Stability: The conjugated enone system may improve thermal stability compared to caffeic acid’s acrylate chain .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one in synthetic mixtures?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) to confirm purity and structural integrity. For stereochemical analysis, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and ketone functionality. Infrared (IR) spectroscopy can validate hydroxyl and carbonyl groups. Comparative studies with structurally related diarylheptanoids (e.g., compounds in ) are advised to cross-validate spectral assignments .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to phenolic hydroxyl groups, which may cause skin/eye irritation (as seen in structurally similar compounds), wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Refer to GHS guidelines for phenolic compounds, such as those in and , for hazard mitigation .

Q. How can researchers experimentally determine the solubility and partition coefficient (logP) of this compound?

  • Methodological Answer : Use the shake-flask method for logP determination: dissolve the compound in a water-octanol system, analyze phases via UV-spectroscopy, and calculate the partition ratio. For aqueous solubility, perform saturation solubility assays with HPLC quantification. provides a reference framework using similar thermodynamic parameters (e.g., logP = 4.6 for a related diaryl compound) .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the three-dimensional structure of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement ( ). Optimize crystal growth via vapor diffusion using polar aprotic solvents (e.g., DMF/water). For twinned crystals, use the TwinRotMat option in SHELXL to model overlapping lattices. Validate hydrogen bonding networks using OLEX2 or Mercury .

Q. How can computational chemistry predict the thermodynamic stability and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compute Gibbs free energy, enthalpy, and transition states. Compare results with experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). demonstrates the use of Joback and Crippen methods for estimating thermodynamic properties in similar systems .

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

  • Methodological Answer : Cross-validate using 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to confirm connectivity. If ambiguity persists, synthesize derivatives (e.g., acetylated hydroxyls) to simplify spectra. For stereochemical conflicts, apply electronic circular dichroism (ECD) or compare with computational NMR chemical shifts (e.g., using Gaussian NMR). highlights multi-technique approaches for phenolic analogs .

Q. How does the bioactivity of this compound compare to structurally related diarylheptanoids?

  • Methodological Answer : Conduct comparative assays (e.g., enzyme inhibition, antioxidant activity) using isolated natural analogs (e.g., compounds in ). Use molecular docking to predict binding affinities to target proteins (e.g., estrogen receptors). Validate via in vitro cell models, adjusting for differences in logP and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across studies?

  • Methodological Answer : Re-crystallize the compound using multiple solvents (e.g., ethanol, acetone) to assess polymorphism. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare with literature data for related compounds (e.g., ’s melting point for dienestrol) to contextualize results .

Q. What experimental controls are critical for ensuring reproducibility in synthetic protocols?

  • Methodological Answer : Include internal standards (e.g., deuterated solvents for NMR, certified reference materials for HPLC). Document reaction conditions (temperature, solvent purity, catalyst batch) meticulously. Use kinetic studies to optimize reaction time and avoid side products. Cross-reference with ’s analytical protocols for phenolic compounds .

Methodological Tables

Parameter Recommended Technique Reference Evidence
Purity AnalysisHPLC-UV/LC-MS
Structural Elucidation1H^1H-NMR, 13C^{13}C-NMR, IR
logP DeterminationShake-flask/UV-spectroscopy
CrystallographySC-XRD with SHELXL refinement
Thermodynamic StabilityDFT (B3LYP/6-311+G(d,p))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.